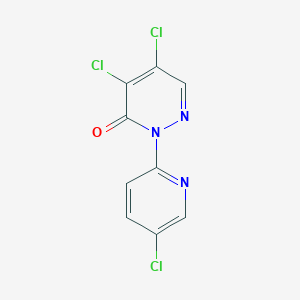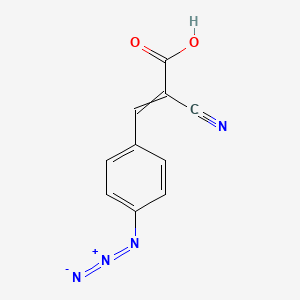![molecular formula C14H25NOSi B8588191 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: This compound has a similar tert-butyldimethylsilyloxy group but differs in the presence of an aldehyde group instead of an aniline moiety.
4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline: This compound is closely related, with a similar structure but different substitution patterns on the aniline ring.
Uniqueness
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C14H25NOSi |
|---|---|
Poids moléculaire |
251.44 g/mol |
Nom IUPAC |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C14H25NOSi/c1-14(2,3)17(4,5)16-11-10-12-6-8-13(15)9-7-12/h6-9H,10-11,15H2,1-5H3 |
Clé InChI |
KNLCXTVRQOBUTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
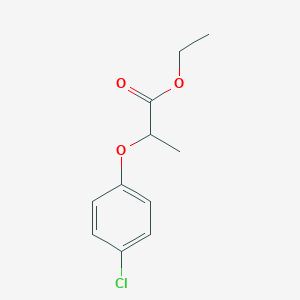
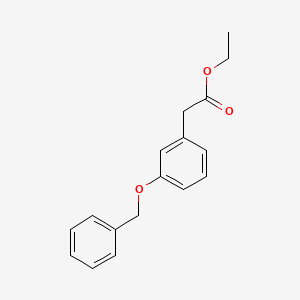
![2-{[4-(Benzyloxy)phenoxy]methyl}-2-methyloxirane](/img/structure/B8588119.png)

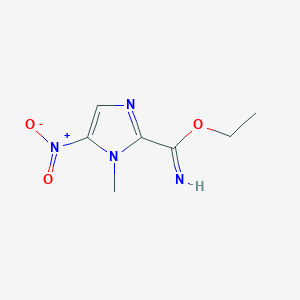
![2-hydroxymethyl-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8588138.png)
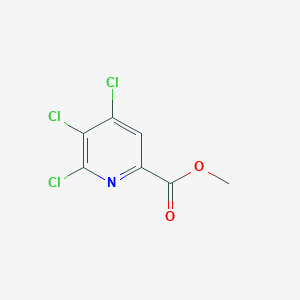
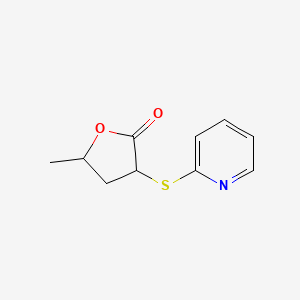
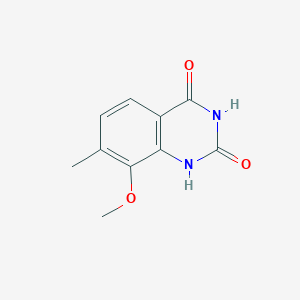
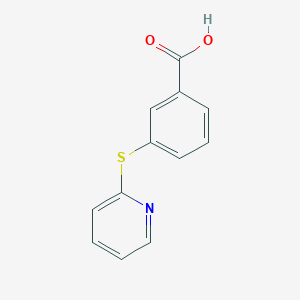
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)
![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)
